molecular formula C10H17NO4 B1445632 Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1349199-63-8

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B1445632
CAS No.: 1349199-63-8
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a heterocyclic compound featuring a spiro[3.3]heptane core with a hydroxyl group at position 3, a tert-butyl carbamate group at position 6, and an oxygen atom in the 1-position (oxa substituent). It exists in two enantiomeric forms: (3R)- and (3S)-configurations, both available commercially with ≥97% purity . Key properties include:

  • Molecular formula: C₁₀H₁₇NO₄
  • Molecular weight: 215.25 g/mol
  • CAS numbers:
    • (3R)-enantiomer: 2199214-82-7
    • (3S)-enantiomer: 2306252-24-2

This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules due to its rigid spirocyclic structure and functional groups amenable to derivatization .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857215
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-63-8
Record name 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
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Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Record name 1349199-63-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves the formation of the spirocyclic ring system through cyclization reactions starting from azetidine or oxetane derivatives.

  • Spirocyclization Strategy : The key step is the intramolecular cyclization of a suitably functionalized azetidine or oxetane precursor. For example, alkylation of an azetidine intermediate with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions facilitates the formation of the spiro[3.3]heptane core.

  • Protection and Functional Group Introduction : The tert-butyl carbamate (Boc) protecting group is introduced via reaction with tert-butyl chloroformate, typically in the presence of a base such as triethylamine, under anhydrous conditions to prevent side reactions.

  • Typical Reaction Conditions : Reactions are often carried out in dichloromethane at low temperatures (0–5°C) to control reactivity and minimize byproduct formation. The workup involves aqueous extraction and purification by column chromatography to achieve >85% purity.

  • Scale-Up Considerations : At larger scales (e.g., 100 g), continuous flow reactors are employed to maintain precise temperature control and stoichiometry, improving yield and reproducibility. Optimizations include minimizing dialkylated impurities and employing in-line NMR monitoring for reaction progress.

Detailed Preparation Procedure Example

Step Description Reagents/Conditions Outcome
1 Alkylation of azetidine precursor Azetidine derivative + 3,3-bis(bromomethyl)oxetane, base (NaOH or KOH), aqueous or organic solvent Formation of 2-oxa-6-azaspiro[3.3]heptane intermediate
2 Protection of amine group Tert-butyl chloroformate, triethylamine, dichloromethane, 0–5°C Introduction of tert-butyl carbamate protecting group
3 Hydroxyl group installation or retention Controlled oxidation/reduction if necessary; often hydroxyl is present from precursor Hydroxyl group at position 3 maintained or introduced
4 Purification Aqueous workup, column chromatography Isolated this compound with >85% purity

Analytical Confirmation of Structure and Purity

Research Findings and Optimization Insights

Aspect Details Reference/Notes
Yield Optimization Use of continuous flow reactors and stoichiometric control reduces impurities and increases isolated yield to ~87% at 100 g scale Industrial scale synthesis optimization
Stereochemical Control Enzymatic ketoreductase-mediated reductions improve stereoselectivity, reducing harsh reagent use Biocatalytic approach
Salt Form Impact Sulfonate salts exhibit superior stability and solubility in polar aprotic solvents, enabling broader reaction compatibility Stability studies
Reaction Monitoring In-line NMR monitoring allows real-time tracking of reaction progress, improving reproducibility Process analytical technology

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Spirocyclization Alkylation of azetidine with BBMO under basic conditions Efficient ring formation, high purity Requires strict temperature and moisture control
Protection Boc protection with tert-butyl chloroformate and base Stable protecting group, easy removal Sensitive to moisture, requires anhydrous conditions
Scale-Up Continuous flow reactors with in-line monitoring Improved yield, reproducibility, safety Equipment cost, process complexity
Stereochemical Control Enzymatic reduction High enantioselectivity, mild conditions Enzyme availability, cost
Salt Form Selection Sulfonate vs. oxalate salts Enhanced stability and solubility Additional salt formation step

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity . The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (3R/3S) C₁₀H₁₇NO₄ 215.25 Hydroxyl, tert-butyl carbamate, oxa 2199214-82-7 (R)
Tert-butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate C₂₁H₃₀N₂O₃ 381.21 Allyl benzyloxy, diazaspiro Not provided
Tert-butyl 6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate C₂₀H₂₉ClFN₂O₃S 431.16 Sulfinyl, aryl substituent Not provided
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate C₁₂H₂₀N₂O₆ 288.30 Oxalate salt, diazaspiro 1359656-86-2
Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate C₁₀H₁₈N₂O₃ 214.26 Amino, tert-butyl carbamate, oxa 1349199-65-0
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₀H₁₇NO₃ 199.25 Hydroxyl (position 6), azaspiro Not provided

Biological Activity

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and biochemical research.

The compound is classified as Acute Tox. 3 Oral , indicating toxicity if ingested. Its structure includes a unique spirocyclic framework that influences its interaction with biological targets, such as enzymes and receptors .

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, particularly those related to oxidative stress and inflammation .
  • Binding Affinity : Its spirocyclic structure allows it to bind effectively to specific biomolecules, modulating their activity and potentially leading to therapeutic effects .

Cellular Effects

Research indicates that this compound can affect cell viability, proliferation, and apoptosis in various cell types. For instance, at low doses, it may enhance antioxidant defenses and reduce inflammation, while higher doses could lead to cytotoxic effects .

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as reduced inflammation and enhanced antioxidant activity.
  • High Doses : Potentially toxic effects leading to adverse health outcomes .

Case Studies

A series of studies have explored the biological activity of this compound:

  • Antioxidant Activity : A study demonstrated that this compound significantly increased the activity of antioxidant enzymes in liver tissues of treated rats compared to controls.
  • Anti-inflammatory Effects : Another study reported that administration of the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis.
  • Cytotoxicity Assessment : In vitro assays indicated that higher concentrations led to significant cell death in cancer cell lines, suggesting potential for anticancer applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptaneC₁₀H₁₇NO₄Moderate anti-inflammatorySimilar spirocyclic structure
Tert-butyl 6-oxo-2-azaspiro[3.3]heptaneC₁₀H₁₇NO₄Antioxidant propertiesDifferent functional groups alter activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via spirocyclization reactions. A representative approach involves reacting tert-butyl chloroformate with a pre-functionalized azetidine or oxetane precursor in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is carried out in dichloromethane at 0–5°C to minimize side reactions, yielding the spirocyclic product with >85% purity after aqueous workup and column chromatography . For intermediates like 2-oxa-6-azaspiro[3.3]heptane, hydroxide-facilitated alkylation using 3,3-bis(bromomethyl)oxetane (BBMO) and amines has been optimized to achieve >99% purity at 100 g scale .

Q. How is the spirocyclic structure confirmed using spectroscopic and analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The tert-butyl group appears as a singlet at δ ~1.4 ppm in 1^1H NMR, while the spirocyclic oxa-aza system shows distinct coupling patterns (e.g., AB quartets for oxetane protons at δ 3.8–4.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H+^+]+^+ at m/z 231.1245 for C11_{11}H19_{19}NO4_4). Enantiomeric excess (>99%) is validated via chiral supercritical fluid chromatography (SFC) using columns like Chiralpak AD-3 with CO2_2/methanol gradients .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and heat. Storage at 2–8°C in a tightly sealed container under inert gas (argon/nitrogen) is recommended. For derivatives like sulfonate salts, improved stability is achieved by isolating the compound as a sulfonic acid salt rather than an oxalate, enhancing solubility and reducing degradation during long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Continuous flow reactors and automated systems are employed for scalability. For example, a two-step process involving BBMO alkylation and subsequent Boc protection has been demonstrated at 100 g scale with 87% isolated yield. Key optimizations include precise temperature control (±2°C), stoichiometric adjustments to reduce byproducts (e.g., dialkylated impurities), and in-line 1^1H NMR monitoring to track reaction progress . Enzymatic approaches, such as ketoreductase-mediated reductions (e.g., Codex® KRED-P3-G09), further enhance stereoselectivity and reduce reliance on harsh reagents .

Q. What strategies resolve contradictions in stereochemical assignments for spirocyclic derivatives?

  • Methodological Answer : Conflicting stereochemical data often arise from overlapping signals in NMR. Advanced techniques include:

  • NOESY/ROESY : To identify spatial proximity of protons in the spiro core.
  • X-ray crystallography : For unambiguous confirmation of absolute configuration (e.g., tert-butyl sulfinyl groups in asymmetric derivatives ).
  • Dynamic NMR (DNMR) : To assess conformational flexibility and rule out epimerization artifacts .

Q. How do salt forms (e.g., oxalate vs. sulfonate) impact the reactivity of this spirocyclic compound?

  • Methodological Answer : Sulfonate salts exhibit superior stability and solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to oxalates. This enables broader reaction compatibility, particularly in cross-coupling or nucleophilic substitution reactions. For instance, sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane show no decomposition after 48 hours at 25°C, whereas oxalate salts degrade by ~15% under the same conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for spirocyclic intermediates?

  • Methodological Answer : Yield variations often stem from differences in workup protocols. For example, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride yields 75–90% depending on the base (triethylamine vs. DIPEA) and solvent (dichloromethane vs. THF). Contradictions are resolved by:

  • Design of Experiments (DoE) : Statistical optimization of factors like temperature, stoichiometry, and mixing time.
  • HPLC-MS tracking : To identify and quantify side products (e.g., hydrolyzed tert-butyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Reactant of Route 2
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

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